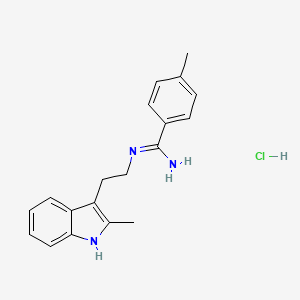

4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride

Description

4-Methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride is a benzimidamide derivative featuring a 2-methylindole substituent and a hydrochloride salt. Its structure comprises a benzimidamide core (a benzene ring with an amidine group) linked via an ethyl chain to a 2-methylindole moiety. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and synthetic applications .

Synthesis typically involves neutralization of the benzimidamide hydrochloride precursor with a base like 1,8-diazabicycloundec-7-ene (DBU) in acetonitrile, yielding the free amidine intermediate. Subsequent [3+2] cyclization with vinyl azides or analogous reagents produces target imidazole derivatives, as demonstrated in Scheme 5 of .

Properties

IUPAC Name |

4-methyl-N'-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3.ClH/c1-13-7-9-15(10-8-13)19(20)21-12-11-16-14(2)22-18-6-4-3-5-17(16)18;/h3-10,22H,11-12H2,1-2H3,(H2,20,21);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJDQUVGVIXONBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=NCCC2=C(NC3=CC=CC=C32)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride involves several steps. One common method includes the Fischer indole synthesis, which is a well-known procedure for constructing indole rings . The reaction typically involves the condensation of phenylhydrazine with an aldehyde or ketone, followed by cyclization under acidic conditions . For industrial production, the process may be optimized to achieve higher yields and purity, often involving the use of specific catalysts and controlled reaction conditions .

Chemical Reactions Analysis

4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with benzimidazole structures often exhibit significant anticancer activity. The benzimidazole moiety is known to interact with various biological targets, including enzymes involved in cancer progression. For instance, derivatives of benzimidazole have been studied for their ability to inhibit tubulin polymerization, a critical process in cell division. This inhibition can lead to apoptosis in cancer cells, making these compounds promising candidates for cancer therapy .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial properties. Studies on similar benzimidazole derivatives have shown effectiveness against a range of bacterial and fungal pathogens. For example, compounds with similar substituents have demonstrated Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity against Gram-positive and Gram-negative bacteria as well as antifungal effects against Candida species .

Synthetic Methodologies

The synthesis of 4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride typically involves multi-step organic reactions. The following general steps are often employed:

- Formation of the Benzimidazole Core : This can be achieved through the condensation of o-phenylenediamine with appropriate carboxylic acids or their derivatives.

- Alkylation : The introduction of the ethyl side chain can be accomplished via alkylation reactions using alkyl halides.

- Hydrochloride Salt Formation : The final step often involves treating the base form of the compound with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability for biological assays.

Therapeutic Potential

Cancer Treatment

Given its structural similarity to known anticancer agents, this compound is being investigated for its potential use in cancer therapies. Early studies suggest that it may act synergistically with existing chemotherapeutic agents, enhancing their efficacy while potentially reducing side effects .

Antimicrobial Applications

The compound's antimicrobial properties present opportunities for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern. Its ability to target specific bacterial pathways could lead to the development of novel treatments for infections caused by resistant strains .

Case Studies and Research Findings

A review of recent literature highlights several case studies where benzimidazole derivatives have been synthesized and evaluated for biological activity:

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity . This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Indole Substitution Position : The 2-methylindole group in the target compound contrasts with the 5-methylindole in Y021-6150 . This positional difference may alter biological target selectivity, as indole substituent orientation critically impacts receptor binding.

Core Functional Groups: The benzimidamide group (NH₂-C=N-) in the target compound differs from benzamide (CONH₂) in Y021-6150 and the piperidinyl-linked analogue .

Hydrochloride Salt : All compounds except Y021-6150 incorporate HCl salts, improving aqueous solubility and crystallinity for pharmaceutical formulations .

Commercial Availability and Cost

Biological Activity

4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound has the following structural formula:

- Molecular Formula : C17H20N3·HCl

- Molecular Weight : 295.82 g/mol

The compound features a benzimidamide core with a 4-methyl substitution and an indole-derived ethyl side chain, which is significant for its biological activity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of compounds similar to this compound. For instance, derivatives of benzimidazole have shown effectiveness against various RNA and DNA viruses. Specific compounds have demonstrated low EC50 values, indicating potent antiviral activity:

| Compound | Virus Type | EC50 (µM) | CC50 (µM) |

|---|---|---|---|

| Benzimidazole Derivative | Hepatitis C Virus | 0.184 | >100 |

| Indole Derivative | Influenza Virus | 0.932 | >4 |

These findings suggest that modifications to the benzimidazole structure can enhance antiviral efficacy .

Antiprotozoal Activity

In vitro studies have shown that related compounds exhibit significant antiprotozoal activity against parasites such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. The structure-activity relationship (SAR) analysis indicates that specific substitutions on the indole ring can dramatically increase potency:

| Compound | Target Protozoa | IC50 (µM) |

|---|---|---|

| Indole Derivative | E. histolytica | <0.050 |

| Phenyl-substituted Indole | G. intestinalis | <0.050 |

| Trifluoromethyl Indole | T. vaginalis | <0.070 |

These results underscore the importance of structural modifications in enhancing biological activity .

The proposed mechanism of action for these compounds involves interference with vital cellular processes in viruses and protozoa, such as:

- Inhibition of viral replication by targeting specific viral proteins.

- Disruption of metabolic pathways crucial for protozoan survival.

For example, one study indicated that certain benzimidazole derivatives act as inhibitors of the NS5B RNA-dependent RNA polymerase in hepatitis C virus, which is essential for viral replication .

Study 1: Antiviral Activity Against Hepatitis C

A study conducted by Fonseca et al. evaluated the antiviral effects of various benzimidazole derivatives against hepatitis C virus (HCV). The results indicated that certain derivatives exhibited EC50 values as low as 0.184 µM, demonstrating significant antiviral potential with minimal cytotoxicity .

Study 2: Antiprotozoal Efficacy

Another research effort focused on the antiprotozoal activity of modified indoles against Giardia intestinalis. The study found that specific substitutions increased potency by up to nine-fold compared to standard reference compounds .

Q & A

Basic: What synthetic routes are recommended for the preparation of 4-methyl-N-(2-(2-methyl-1H-indol-3-yl)ethyl)benzimidamide hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step reactions starting from indole derivatives and benzimidamide precursors. Key steps include:

- Step 1: Alkylation of 2-methylindole with ethyl bromoacetate to form the indole-ethylamine intermediate.

- Step 2: Coupling with 4-methylbenzimidamide via nucleophilic substitution or amide bond formation.

- Step 3: Hydrochloride salt formation using HCl in ethanol.

Purification is achieved via recrystallization or column chromatography, monitored by TLC and characterized by , , and HRMS .

Advanced: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

Yield optimization requires:

- Catalyst Screening: Use coupling agents like EDC/HOBt for amide bond formation to reduce side reactions.

- Temperature Control: Maintain 0–5°C during sensitive steps (e.g., amine activation) to prevent decomposition.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Real-Time Monitoring: Employ in-situ FTIR or LC-MS to track reaction progress and adjust stoichiometry .

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- : Identifies proton environments (e.g., indole NH at δ 9.88 ppm, aromatic protons at δ 7.90–7.27 ppm) .

- HRMS: Confirms molecular weight (e.g., calculated [M+H] at 352.18 vs. observed 352.17) .

- IR Spectroscopy: Detects functional groups (e.g., C=O stretch at 1650–1700 cm) .

Advanced: How does the chlorination pattern affect biological activity?

Methodological Answer:

Chlorination at specific positions (e.g., para vs. meta) alters:

- Binding Affinity: Chlorine’s electron-withdrawing effect enhances interactions with hydrophobic pockets in target proteins (e.g., Arp2/3 complex).

- Selectivity: 4-Chloro analogs show 3-fold higher inhibition of cancer cell migration compared to non-chlorinated derivatives (IC = 0.5 μM vs. 1.7 μM) .

Comparative SAR studies using analogs like CK-666 (Arp2/3 inhibitor) are recommended .

Advanced: What computational methods predict binding affinity and selectivity?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate interactions with protein targets (e.g., Arp2/3 PDB: 1K8K). Focus on hydrogen bonding and π-π stacking.

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with IC values.

- MD Simulations: Analyze stability of ligand-protein complexes over 100-ns trajectories using GROMACS .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

- Assay Standardization: Use consistent cell lines (e.g., MDA-MB-231 for migration assays) and controls (e.g., CK-666 as a reference inhibitor).

- Dose-Response Validation: Repeat experiments with 8-point dilution series to confirm IC reproducibility.

- Off-Target Screening: Employ kinome-wide profiling to rule out non-specific effects .

Basic: What are the storage and stability guidelines for this compound?

Methodological Answer:

- Storage: -20°C in airtight, light-protected vials with desiccants (e.g., silica gel).

- Stability Monitoring: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze by HPLC for purity >98% .

Advanced: How to analyze crystal structures using SHELX and WinGX?

Methodological Answer:

- Data Collection: Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and index using APEX3 .

- Structure Solution: Use SHELXD for phase problem resolution via direct methods.

- Refinement: Refine anisotropic displacement parameters with SHELXL, and validate geometry using WinGX’s PARST .

- Visualization: Generate ORTEP diagrams to highlight hydrogen bonds (e.g., O—H⋯N interactions at 2.89 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.